molecular formula C11H9N3O3 B1416144 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105193-69-8

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1416144
M. Wt: 231.21 g/mol
InChI Key: FOPCPNUYUBOTIL-UHFFFAOYSA-N
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Description

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as MOBA and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives have shown promising results in antimicrobial studies. Research indicates moderate to significant activity against various Gram-positive and Gram-negative bacteria. For instance, Hishmat et al. (1989) synthesized benzofuran-carboxamide derivatives, demonstrating moderate activity against Gram-positive bacteria (Hishmat et al., 1989). Similarly, other studies have confirmed the synthesis and antimicrobial activity of benzofuran-oxadiazole hybrids, further emphasizing the compound's potential in this field (Sanjeeva et al., 2021).

Potential in Parkinson's Disease Treatment

Research has also explored the potential use of this compound in the treatment of Parkinson's disease. A study by Dawbaa et al. (2022) found that 5-methoxy benzofuran hybrids with 2-carbohydrazide and 2-(1,3,4-oxadiazol-2-yl) inhibited monoamine oxidase-B, a target in Parkinson's disease treatment. Some of the synthesized compounds displayed significant inhibitory concentration values, suggesting potential therapeutic benefits (Dawbaa et al., 2022).

Anticancer Properties

The compound and its derivatives have also been investigated for their potential anticancer properties. For example, Yakantham et al. (2019) synthesized derivatives that demonstrated good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancer cells (Yakantham et al., 2019). These findings suggest the potential of this compound in developing new anticancer therapies.

Optical Properties and Device Performance

Further research has delved into the optical properties of derivatives of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Jiang et al. (2012) investigated the UV-vis absorption and fluorescence spectral characteristics of novel derivatives, which could have implications in the development of optical devices and materials (Jiang et al., 2012).

properties

IUPAC Name

5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPCPNUYUBOTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
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5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
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5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
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5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

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